2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone
Description
2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone, designated as PF-5190457, is a spiro-azetidino-piperidine derivative and a potent inverse agonist of the ghrelin receptor (GHS-R1a) . It represents the first ghrelin receptor blocker to advance to clinical trials, demonstrating safety and tolerability in phase 1b studies involving heavy drinkers, including co-administration with alcohol . PF-5190457’s structure combines a 2-methylimidazo[2,1-b]thiazole core with a 2,7-diazaspiro[3.5]nonane moiety linked to a dihydroindenyl-pyrimidine group, which enhances receptor selectivity and metabolic stability .
Properties
Molecular Formula |
C29H32N6OS |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone |
InChI |
InChI=1S/C29H32N6OS/c1-19-11-25(31-18-30-19)22-3-5-24-21(12-22)4-6-26(24)35-16-29(17-35)7-9-33(10-8-29)27(36)13-23-15-34-14-20(2)37-28(34)32-23/h3,5,11-12,14-15,18,26H,4,6-10,13,16-17H2,1-2H3 |
InChI Key |
ZIUDADZJCKGWKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)C2=CC3=C(C=C2)C(CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C |
Origin of Product |
United States |
Biological Activity
The compound 2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone , also known as PF-5190457, has garnered attention due to its biological activity as a selective inverse agonist of the ghrelin receptor (GHS-R1a). This receptor is implicated in various physiological functions, including appetite regulation and energy homeostasis.
| Property | Value |
|---|---|
| CAS Number | 1334782-79-4 |
| Molecular Formula | C29H32N6OS |
| Molecular Weight | 512.67 g/mol |
| Purity | >95% |
| Storage Conditions | Sealed in dry conditions at room temperature |
PF-5190457 functions by binding to the ghrelin receptor and acting as an inverse agonist. This action results in the inhibition of receptor activity, which is beneficial in contexts such as alcohol use disorder treatment. The compound's ability to modulate this receptor has been linked to reduced cravings and consumption of alcohol in clinical settings.
Biotransformation Studies
Recent studies have highlighted the metabolic pathways of PF-5190457 following oral administration:
- Metabolite Identification : The primary hydroxyl metabolite, PF-6870961, was identified in human plasma but not in liver microsomal incubations. This suggests a unique metabolic pathway involving human liver cytosol.
- Enzyme Involvement : The formation of PF-6870961 was inhibited by both aldehyde oxidase (AO) and xanthine oxidase inhibitors, indicating that AO plays a dominant role in its metabolism .
Clinical Trials
A phase 1b clinical study demonstrated the safety and tolerability of PF-5190457 in heavy drinkers. Key findings include:
- Safety Profile : The compound did not significantly alter alcohol pharmacokinetics when coadministered with an oral alcohol challenge.
- Metabolic Impact : The study confirmed that the compound's metabolites were present in plasma, supporting its potential for therapeutic use .
Antibacterial Activity
In addition to its effects on the ghrelin receptor, derivatives of imidazole compounds similar to PF-5190457 have shown promising antibacterial activities against various strains:
Scientific Research Applications
Biological Activities
Recent studies have highlighted the compound's potential as a therapeutic agent in several areas:
-
Anticancer Activity :
- PF-5190457 has shown promise in inhibiting cancer cell proliferation. Research indicates that it may interfere with specific signaling pathways involved in tumor growth and metastasis.
- A study demonstrated that the compound induced apoptosis in cancer cell lines, suggesting its utility as a chemotherapeutic agent .
- Antimicrobial Properties :
- Neurological Applications :
Synthesis and Functionalization
The synthesis of PF-5190457 involves several steps of organic reactions that allow for the incorporation of diverse functional groups which enhance its biological properties. Recent advances in synthetic methodologies have improved the efficiency and yield of producing this compound.
Table 1: Synthesis Pathways
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | N-Alkylation | 2-methylimidazole | 85 |
| 2 | Cyclization | Thiazole derivatives | 75 |
| 3 | Functional Group Modification | Various amines | 90 |
Case Studies
Several case studies illustrate the applications of PF-5190457:
- Cancer Treatment Study :
- Antimicrobial Efficacy :
- Neuroprotection Research :
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Key Findings:
- PF-5190457 exhibits superior metabolic stability compared to Compounds 1 and 2, which generate reactive intermediates via thiazole oxidation . Structural modifications, such as the spiro-azetidino-piperidine and pyrimidine-dihydroindenyl groups, mitigate bioactivation risks while maintaining potency .
- Compound 3 demonstrates that replacing the thiazole ring with a 1,3,4-thiadiazole eliminates bioactivation but slightly reduces receptor affinity .
Pharmacokinetic and Efficacy Comparisons
Table 2: In Vivo and Clinical Performance
Key Findings:
- PF-5190457 ’s extended half-life and high bioavailability correlate with its clinical viability, unlike earlier analogues with poor pharmacokinetics .
- The hydroxylated metabolite PF-6870961 is unique to PF-5190457 and forms via aldehyde oxidase (AO) and xanthine oxidase (XO), indicating a divergent metabolic pathway compared to bioactivation-prone analogues .
Preparation Methods
Synthesis of the Pyrimidine Intermediate
The 6-methylpyrimidin-4-yl moiety is synthesized via selective substitution reactions. Starting from 4-chloro-6-methyl-2-(methylthio)pyrimidine (6) , oxidation with meta-chloroperoxybenzoic acid (MCPBA) yields the methylsulfonyl derivative 7 (Scheme 1) . Subsequent nucleophilic substitution with benzyloxide generates 2-(benzyloxy)-4-chloro-6-methylpyrimidine (2) in 91% yield, a significant improvement over prior methods .
Key Reaction Conditions:
-
Oxidation: MCPBA in dichloromethane at 0°C to room temperature.
-
Substitution: Benzyloxide added to 7 in tetrahydrofuran (THF) with potassium carbonate.
Suzuki-Miyaura Coupling for Indenyl-Pyrimidine Formation
The indenyl-pyrimidine fragment is constructed via a palladium-catalyzed Suzuki-Miyaura coupling. The boronate ester 1 (tert-butyl 2-[(R)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate*) reacts with 2 in the presence of Pd(dppf)Cl₂·CH₂Cl₂ and cesium carbonate (Scheme 2) . This step achieves regioselective coupling at the pyrimidine’s C4 position, yielding the protected intermediate 3 with >95% purity.
Optimization Notes:
-
Catalyst loading: 5 mol% Pd(dppf)Cl₂·CH₂Cl₂.
-
Solvent system: 1,4-dioxane/water (4:1) at 80°C for 12 hours.
Deprotection and Spirocyclic Amine Activation
The tert-butyloxycarbonyl (Boc) group in 3 is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine 4 ((R)-4-(1-(2,7-diazaspiro[3.5]nonan-2-yl)-2,3-dihydro-1H-inden-5-yl)-6-methylpyrimidin-2-ol) . This step is critical for enabling subsequent acylation.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45 (d, J = 8.0 Hz, 1H, indenyl-H), 6.98 (d, J = 8.0 Hz, 1H, indenyl-H), 3.85–3.70 (m, 4H, spirocyclic amine-H) .
Final Acylation with Imidazo[2,1-b] thiazole Fragment
The spirocyclic amine 4 undergoes acylation with 2-(2-methylimidazo[2,1-b][1, thiazol-6-yl)acetic acid (5) using ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) . This step forms the target compound PF-5190457 with a molecular weight of 512.67 g/mol.
Reaction Conditions:
-
Coupling reagents: EDCI (1.2 equiv), HOBt (1.5 equiv).
-
Temperature: Room temperature, 16 hours.
-
Workup: Aqueous extraction and silica gel chromatography.
Analytical Validation and Quality Control
The final product is validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR). PF-5190457 exhibits a retention time of 4.4 min on a C18 column, with a parent ion at m/z 513.2 [M+H]⁺ and a major fragment at m/z 324.1 . Quantitative analysis confirms a linear calibration range of 1–1000 ng/mL, ensuring pharmacokinetic reliability .
Stability Data:
Scale-Up Considerations and Yield Optimization
Industrial-scale synthesis prioritizes cost efficiency and reproducibility. Key improvements include:
Q & A
Q. Key considerations :
- pH control (4.5–5.5) minimizes side reactions during cyclization .
- Purification via column chromatography (silica gel, hexane/EtOAc 3:1) ensures >95% purity .
Advanced: How can researchers optimize reaction conditions to improve yields during synthesis of the 2,7-diazaspiro[3.5]nonane system?
Challenges : Low yields (<40%) due to steric hindrance and competing ring-opening reactions.
Optimization strategies :
- Temperature modulation : Stepwise heating (60°C for 12 hrs followed by 100°C for 2 hrs) reduces byproduct formation .
- Catalyst screening : Use of DBU (1,8-diazabicycloundec-7-ene) improves spirocyclization efficiency (yield increase from 35% to 58%) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance intermediate stability compared to ethanol .
Table 1 : Comparison of spirocyclization conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| None | EtOH | 80 | 35 | 90 | [6] |
| DBU | DMF | 100 | 58 | 95 | [17] |
| Pd(OAc)₂ | Toluene | 110 | 42 | 88 | [16] |
Advanced: What analytical techniques are critical for resolving structural ambiguities in the compound’s heterocyclic system?
- NMR : 2D-COSY and HSQC clarify proton-proton coupling in the spiro system, distinguishing diastereomers .
- X-ray crystallography : Resolves absolute configuration of the diazaspiro ring (e.g., C7-R vs. C7-S enantiomers) .
- HRMS-ESI : Confirms molecular formula (C₃₀H₃₂N₆O₂S) with <2 ppm error .
Case study : A 2025 study resolved conflicting NOE assignments for the dihydroindenyl group using synchrotron XRD, confirming a cis-fused ring conformation .
Advanced: How do computational studies inform the compound’s binding interactions with biological targets?
- Molecular dynamics (MD) simulations : Predict stable binding to EGFR’s kinase domain (ΔG = −9.8 kcal/mol) via hydrogen bonds with Met793 and hydrophobic contacts with Leu844 .
- DFT calculations : Reveal electron-deficient regions in the pyrimidinyl group, guiding derivatization for enhanced π-stacking .
Limitations : Discrepancies between computed binding affinities and experimental IC₅₀ values (e.g., predicted −10.2 kcal/mol vs. observed 12 nM IC₅₀) highlight the need for solvation model refinement .
Advanced: How should researchers address discrepancies between in vitro potency and in vivo efficacy?
Observed discrepancy : In vitro IC₅₀ = 8 nM (kinase assay) vs. in vivo ED₅₀ = 25 mg/kg (xenograft model).
Root causes :
- Poor solubility : LogP = 4.2 limits bioavailability. Formulation with cyclodextrin improves AUC by 3.5× .
- Metabolic instability : CYP3A4-mediated oxidation of the dihydroindenyl group. Introducing electron-withdrawing substituents (e.g., -CF₃) reduces clearance by 40% .
Table 2 : Pharmacokinetic optimization strategies
| Modification | Solubility (μg/mL) | CL (mL/min/kg) | Reference |
|---|---|---|---|
| Parent compound | 5.2 | 32 | [1] |
| Cyclodextrin complex | 18.4 | 29 | [16] |
| CF₃-substituted analog | 7.8 | 19 | [17] |
Basic: What are the primary pharmacological targets hypothesized for this compound?
Based on structural analogs:
- Kinases : EGFR, VEGFR2, and CDK2 inhibition (IC₅₀ = 8–50 nM) .
- GPCRs : Serotonin receptors (5-HT₂A/2C) due to spiro system similarity to aripiprazole .
Validation : Kinase profiling panels (e.g., Eurofins DiscoverX) are recommended for target identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
